IN-Rya13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IN-Rya13, also known as 3-Bromo-1-(2-chlorophenyl)-N-(4-formamido-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide, is a compound with the molecular formula C19H16BrClN6O3 and a molecular weight of 491.72 g/mol . This compound is primarily used as an impurity reference material in pharmaceutical analytical testing .
Vorbereitungsmethoden
The synthesis of IN-Rya13 involves several steps, starting with the formation of the core pyrazole structure. The synthetic route typically includes:
Formation of the pyrazole ring: This involves the reaction of a suitable hydrazine with a 1,3-diketone or β-ketoester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Substitution reactions: The brominated pyrazole undergoes substitution reactions with various reagents to introduce the chlorophenyl and formamido groups.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
IN-Rya13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the molecule can be substituted with other groups using appropriate reagents.
Hydrolysis: The amide and carbamoyl groups can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include bromine, hydrazine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
IN-Rya13 has several applications in scientific research, including:
Pharmaceutical Analysis: It is used as an impurity reference material to ensure the quality and purity of pharmaceutical products.
Chemical Research: The compound is used in various chemical research studies to understand its reactivity and properties.
Biological Studies: this compound is used in biological studies to investigate its potential effects on biological systems.
Industrial Applications: The compound may have applications in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of IN-Rya13 involves its interaction with specific molecular targets and pathways. The compound is known to interact with ryanodine receptor channels, leading to the depletion of internal calcium stores and impaired regulation of muscle contraction. This can cause paralysis and eventual death in certain biological systems .
Vergleich Mit ähnlichen Verbindungen
IN-Rya13 is similar to other compounds that interact with ryanodine receptor channels, such as cyantraniliprole and chlorantraniliprole. this compound has unique structural features, such as the presence of the formamido and methylcarbamoyl groups, which may contribute to its specific reactivity and applications .
Similar compounds include:
Cyantraniliprole: A diamide insecticide with a similar mode of action.
Chlorantraniliprole: Another diamide insecticide that targets ryanodine receptor channels.
Flubendiamide: A compound with a similar mechanism of action but different structural features.
Eigenschaften
Molekularformel |
C19H16BrClN6O3 |
---|---|
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrClN6O3/c1-10-6-11(24-9-28)7-12(18(29)22-2)16(10)25-19(30)14-8-15(20)26-27(14)17-13(21)4-3-5-23-17/h3-9H,1-2H3,(H,22,29)(H,24,28)(H,25,30) |
InChI-Schlüssel |
MGPFSLMHYMBGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.